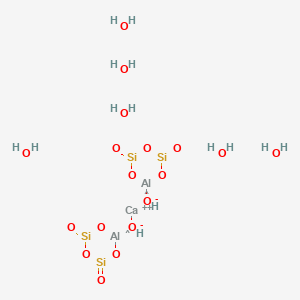
COPPER ALUMINUM OXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper Aluminum Oxide is a composite material that combines the properties of copper and alumina (Al2O3). Copper is known for its high electrical and thermal conductivity, and corrosion resistance . Alumina, also known as aluminum oxide, is an inert, odorless, white amorphous material often used in industrial ceramics . The composite structure of Cu-Al2O3 is formed through a mechanochemical reduction process .
Synthesis Analysis
The synthesis of Copper Aluminum Oxide involves a mechanochemical reduction process. Copper oxide is reduced with aluminum at the stoichiometric ratio of the components and in the presence of an excess of oxide-forming metal and aluminum solid solution in copper . This process leads to the formation of the Cu-Al2O3 composite structure .Molecular Structure Analysis
The synthesized films of Copper Aluminum Oxide are polycrystalline, composed mainly of CuAl2O4 phase along with Al2O3 and CuO phases . The structural properties of the films are investigated through X-ray Diffraction (XRD) whereas the chemical structure of the films is studied using Fourier-transform infrared (FTIR) .Chemical Reactions Analysis
The reduction reaction of copper oxide with aluminum (3CuO + 2Al = Al2O3 + 3Cu) is a highly exothermic reaction . This reaction takes place at adiabatic temperatures .Physical And Chemical Properties Analysis
Copper Aluminum Oxide exhibits improved thermal properties compared to bare Aluminum substrate. The thermal properties of Cu-Al2O3 coated Al substrates showed improvement in terms of thermal conductivity and diffusivity . Aluminum oxide does not dissolve in water and has a very high melting point of 2,000°C or about 3,600°F .科学的研究の応用
Solar Water Desalination
Copper and Aluminum Oxide nanoparticles have been used to enhance the process of solar water desalination . In a study, two identical solar stills were designed and constructed to investigate the effect of adding these nanoparticles on the quantity of water produced by solar desalination . It was found that the addition of nanoparticles increases the amount of condensate .
2. Solar Desalination with Copper-Plated Nanoporous Anodized Aluminum Oxide A nanostructured porous material composed of copper using anodization, followed by copper electroplating, has been used for solar desalination . The sample, which underwent 60 minutes of anodization followed by copper electroplating, had a significantly greater evaporation rate of 22.22% compared to the conventional still .
Oxygen Separation
The reversible decomposition of CuO into Cu2O and oxygen at high temperature, typically between 850 and 1000 °C, provides a means of separating pure oxygen from air . In such a process, the oxide generally has to be supported on a refractory oxide, e.g. alumina, to maintain its capacity when cycled many times between CuO and Cu2O .
Catalysts and Adsorbents
Alumina or aluminum oxide (Al2O3) is one of the ceramic materials and is used in a wide range of applications such as catalysts, adsorbent .
Transparent Armor for Ballistic Instrument
Aluminum Oxide (Al2O3) is used in transparent armor for ballistic instrument .
Discharge Lamps
Aluminum Oxide (Al2O3) is used in discharge lamps .
7. Laser and Infrared (IR) Airborne Sensors Aluminum Oxide (Al2O3) is used in laser and infrared (IR) airborne sensors .
8. Synthesis and Characterization of Copper–Alumina Nanocomposites Several studies have been reported on the synthesis and characterization of copper–alumina nanocomposites by mechanical alloying .
作用機序
Target of Action
Copper Aluminum Oxide (CuAlO2) primarily targets the semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications . It is used in the production of sputtering targets, which are essential components in these applications .
Mode of Action
Copper Aluminum Oxide interacts with its targets through a process known as sputtering . In this process, the compound is bombarded with ions, causing it to release atoms that can then be deposited onto a substrate . This allows for the creation of thin films of Copper Aluminum Oxide on the substrate, which can enhance the performance of the target application .
Biochemical Pathways
Copper oxide nanoparticles have demonstrated promising results in biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering . Aluminum oxide nanoparticles have also shown potential in various scientific and industrial fields due to their unique properties such as high surface area, thermal stability, and biocompatibility .
Pharmacokinetics
Research into the interaction between copper oxide and aluminum oxide has shown that the formation of copper aluminum oxide occurs at around 700 °c, 800 °c, and 950 °c, depending on the form of aluminum used .
Result of Action
The result of Copper Aluminum Oxide’s action is the creation of a thin film of the compound on a substrate. This film can enhance the performance of semiconductor, CVD, and PVD display and optical applications . Additionally, the interaction between Copper Oxide and Aluminum Oxide can lead to the formation of the Cu/Al2O3 composite structure .
Action Environment
The action of Copper Aluminum Oxide is influenced by environmental factors such as temperature and the presence of ions. The formation of Copper Aluminum Oxide from Copper Oxide and Aluminum Oxide occurs at specific temperatures . Furthermore, the sputtering process, which is key to Copper Aluminum Oxide’s mode of action, requires an environment with a controlled atmosphere and specific ion presence .
Safety and Hazards
将来の方向性
Copper Aluminum Oxide has potential applications in various fields. Advanced electrical conductors that outperform copper and aluminum can revolutionize our lives by enabling billions of dollars in energy savings and facilitating a transition to an electric mobility future . Copper oxide nanowires, which can be formed from Copper Aluminum Oxide, have potential uses in catalysis, sensing, and other applications .
特性
| { "Design of the Synthesis Pathway": "Copper aluminum oxide can be synthesized by a solid-state reaction method.", "Starting Materials": [ "Copper oxide (CuO)", "Aluminum oxide (Al2O3)" ], "Reaction": [ "Mix CuO and Al2O3 in a stoichiometric ratio in a mortar and pestle.", "Transfer the mixture to a crucible and heat it in a furnace at a temperature of 900-1000°C for 4-6 hours.", "Cool the crucible to room temperature and collect the synthesized copper aluminum oxide." ] } | |
CAS番号 |
12042-92-1 |
分子式 |
Al2CuO4 |
分子量 |
181.51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



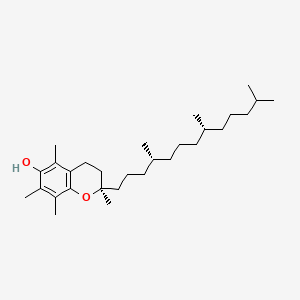
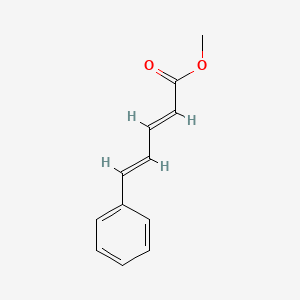
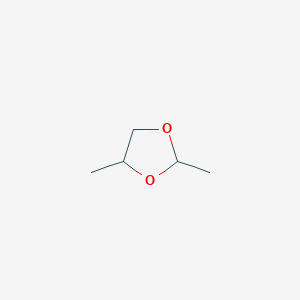
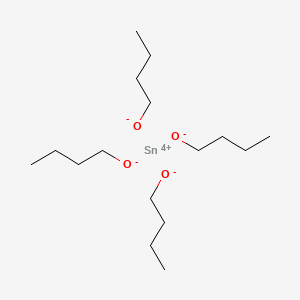
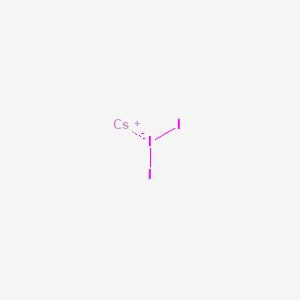

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
